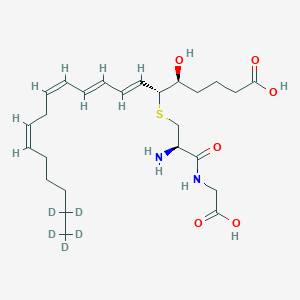

Leukotriene D4-d5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

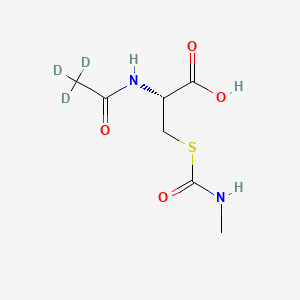

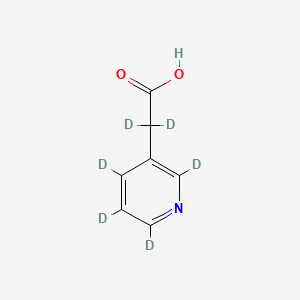

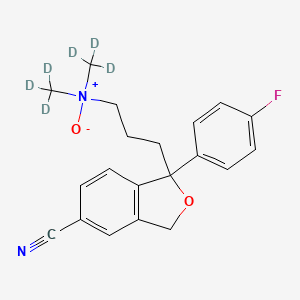

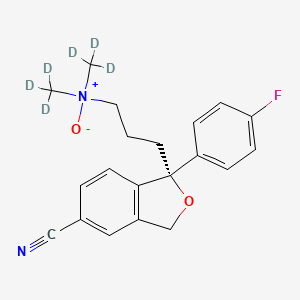

Leukotriene D4-d5 is a deuterium-labeled analog of Leukotriene D4, a bioactive lipid mediator involved in inflammatory and allergic responses. Leukotriene D4 is a constituent of the slow-reacting substance of anaphylaxis, produced by the metabolism of Leukotriene C4 by the enzyme gamma-glutamyl transpeptidase . This compound is used primarily as an internal standard in mass spectrometry for the quantification of Leukotriene D4 .

Scientific Research Applications

Leukotriene D4-d5 has a wide range of scientific research applications, including:

Chemistry: Used as an internal standard in mass spectrometry for the quantification of Leukotriene D4.

Biology: Studied for its role in inflammatory and allergic responses.

Medicine: Investigated for its potential therapeutic applications in treating asthma and allergic rhinitis.

Industry: Used in the development of pharmaceuticals and as a reference standard in analytical laboratories

Mechanism of Action

Target of Action

Leukotriene D4-d5, a deuterium-labeled variant of Leukotriene D4, primarily targets the smooth muscles in the body . Its main function is to induce the contraction of these muscles, resulting in bronchoconstriction and vasoconstriction . It also increases vascular permeability .

Mode of Action

This compound interacts with its targets, the smooth muscles, by inducing their contraction . This interaction results in bronchoconstriction, which is the narrowing of the airways in the lungs, and vasoconstriction, which is the narrowing of blood vessels . Additionally, it increases vascular permeability, allowing more fluids and cells to move from the blood into the tissues .

Biochemical Pathways

This compound is part of the leukotriene family, which are eicosanoid inflammatory mediators produced in leukocytes by the oxidation of arachidonic acid (AA) and the essential fatty acid eicosapentaenoic acid (EPA) by the enzyme arachidonate 5-lipoxygenase . The production of leukotrienes is usually accompanied by the production of histamine and prostaglandins, which also act as inflammatory mediators .

Pharmacokinetics

It’s known that leukotrienes are mainly produced by immune cells, including neutrophils, mast cells, macrophages, and dendritic cells, because these cells express 5-lipoxygenase (5-lo) and 5-lo-activating protein (flap), both of which are required for leukotriene biosynthesis .

Result of Action

The action of this compound leads to bronchoconstriction and vasoconstriction, which can contribute to the pathogenesis of asthma and acute hypersensitivity . It also increases vascular permeability, which can lead to inflammation and swelling .

Biochemical Analysis

Biochemical Properties

Leukotriene D4-d5 interacts with various biomolecules in the body. It is formed via metabolism of LTC4 by γ-glutamyl transpeptidase . It is intended for use as an internal standard for the quantification of LTD4 by GC- or LC-mass spectrometry .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It is known to induce the contraction of smooth muscle, resulting in bronchoconstriction and vasoconstriction . It also increases vascular permeability . In the context of inflammation, it promotes the release of inflammatory cytokines, chemokines, and histamine, leading to vasodilation, increased vascular permeability, and the migration of immune cells to sites of inflammation .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds to specific G-protein-coupled receptors, each exhibiting unique functions and expression patterns . The binding of this compound to these receptors triggers a cascade of biochemical reactions that lead to its physiological effects .

Metabolic Pathways

This compound is involved in the leukotriene metabolic pathway . This pathway involves the conversion of arachidonic acid to leukotrienes via the 5-lipoxygenase enzyme .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Leukotriene D4-d5 involves the incorporation of deuterium atoms into the Leukotriene D4 molecule. This is typically achieved through the use of deuterated reagents and solvents during the synthesis process. The key steps include the deuteration of specific hydrogen atoms in the Leukotriene D4 structure, followed by purification to achieve high isotopic purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the consistent incorporation of deuterium atoms. The final product is subjected to rigorous quality control to ensure high purity and isotopic labeling .

Chemical Reactions Analysis

Types of Reactions: Leukotriene D4-d5 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen atoms.

Reduction: Involves the addition of hydrogen atoms or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated analogs with altered functional groups .

Comparison with Similar Compounds

Leukotriene D4-d5 is unique due to its deuterium labeling, which distinguishes it from other leukotrienes. Similar compounds include:

Leukotriene C4: Precursor to Leukotriene D4, involved in similar inflammatory responses.

Leukotriene E4: Metabolite of Leukotriene D4, also involved in inflammatory and allergic responses.

Leukotriene B4: Different class of leukotriene, primarily involved in neutrophil recruitment and activation

This compound’s uniqueness lies in its use as an internal standard for precise quantification in analytical applications, providing a reliable reference for measuring Leukotriene D4 levels in various biological samples.

Properties

IUPAC Name |

(5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-19,19,20,20,20-pentadeuterio-5-hydroxyicosa-7,9,11,14-tetraenoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40N2O6S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-22(21(28)15-14-17-23(29)30)34-19-20(26)25(33)27-18-24(31)32/h6-7,9-13,16,20-22,28H,2-5,8,14-15,17-19,26H2,1H3,(H,27,33)(H,29,30)(H,31,32)/b7-6-,10-9-,12-11+,16-13+/t20-,21-,22+/m0/s1/i1D3,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEESKJGWJFYOOK-HXHZKDJLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])CCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)NCC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40N2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Benzyl-1-tert-butylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B564263.png)

![2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone](/img/structure/B564283.png)